molecular formula C12H13ClN4O B4441397 N-(4-chlorophenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]urea

N-(4-chlorophenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]urea

Cat. No. B4441397
M. Wt: 264.71 g/mol
InChI Key: KDRSXWCMOGNWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]urea, commonly known as CIU, is a chemical compound that has been extensively studied due to its potential applications in the field of medicine. CIU is a urea derivative that has been shown to exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer properties.

Mechanism of Action

The mechanism of action of CIU is not fully understood. However, it has been proposed that CIU exerts its antifungal activity by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. CIU may also inhibit the activity of certain enzymes involved in fungal cell wall synthesis.
In terms of its antiviral activity, CIU has been shown to inhibit the replication of herpes simplex virus type 1 and type 2 by blocking viral DNA synthesis. It may also inhibit the activity of certain viral enzymes involved in viral replication.
In terms of its anticancer activity, CIU may inhibit the activity of certain enzymes involved in cell division and proliferation. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
CIU has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various fungal and viral species, as well as cancer cells. CIU has also been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using CIU in lab experiments is its broad-spectrum antifungal and antiviral activity. It can be used to study the mechanisms of action of various fungal and viral species. Another advantage is its potential anticancer activity, which can be used to study the mechanisms of action of various cancer cell lines.
One limitation of using CIU in lab experiments is its low solubility in water. This can make it difficult to dissolve in certain media and may require the use of organic solvents. Another limitation is its potential toxicity, which may require the use of lower concentrations in lab experiments.

Future Directions

There are several future directions for research on CIU. One direction is to further investigate its mechanisms of action, particularly in terms of its antifungal and antiviral activity. Another direction is to investigate its potential use as an anticancer agent, particularly in vivo.
Another direction for future research is to investigate the potential use of CIU in combination with other drugs to enhance its antifungal, antiviral, or anticancer activity. Finally, future research could investigate the potential use of CIU in the development of new drugs for the treatment of fungal and viral infections, as well as cancer.

Scientific Research Applications

CIU has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit antifungal activity against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. CIU has also been shown to exhibit antiviral activity against herpes simplex virus type 1 and type 2, as well as human cytomegalovirus.
In addition to its antifungal and antiviral properties, CIU has also been shown to exhibit anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. CIU has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(1H-imidazol-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O/c13-9-1-3-10(4-2-9)17-12(18)15-6-5-11-7-14-8-16-11/h1-4,7-8H,5-6H2,(H,14,16)(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRSXWCMOGNWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCCC2=CN=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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